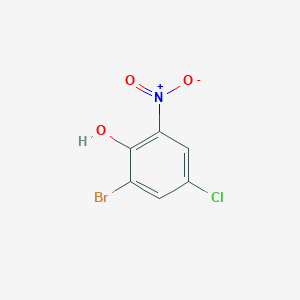![molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3](/img/structure/B97574.png)
2,3,7-Trimethylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethylpyrazolo[1,5-a]pyridine, also known as TMP or Selurampanel, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor found in the central nervous system. The AMPA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In
Mechanism Of Action
2,3,7-Trimethylpyrazolo[1,5-a]pyridine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the AMPA receptor, 2,3,7-Trimethylpyrazolo[1,5-a]pyridine reduces the excitability of neurons and decreases the release of neurotransmitters. This mechanism of action has been shown to be effective in reducing seizures and protecting against neuronal damage in animal models of neurological disorders.
Biochemical And Physiological Effects
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been shown to reduce the release of inflammatory cytokines, which are involved in the pathogenesis of a variety of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its high degree of selectivity for the AMPA receptor. This selectivity reduces the risk of side effects and makes it a promising candidate for therapeutic applications. However, one of the limitations of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its poor solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
There are a number of future directions for research on 2,3,7-Trimethylpyrazolo[1,5-a]pyridine. One area of interest is the development of more effective methods for administering 2,3,7-Trimethylpyrazolo[1,5-a]pyridine, such as the use of prodrugs or nanoparticles. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer side effects and greater therapeutic potential. Additionally, there is interest in studying the long-term effects of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine on neuronal function and plasticity, as well as its potential role in treating other neurological disorders.
Synthesis Methods
2,3,7-Trimethylpyrazolo[1,5-a]pyridine can be synthesized using a variety of methods, including the reaction of 2,3,7-trimethylpyrazolo[1,5-a]pyridine-5-carboxylic acid with thionyl chloride, followed by treatment with ammonia. This method yields 2,3,7-Trimethylpyrazolo[1,5-a]pyridine with a high degree of purity and is suitable for large-scale production.
Scientific Research Applications
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been studied for its potential role in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
CAS RN |
17408-34-3 |
|---|---|
Product Name |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,7-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3 |
InChI Key |
YXIVRPQGQPWPMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
Canonical SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
synonyms |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)





![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)


